molecular formula C18H13BrN2O3 B244886 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

Numéro de catalogue B244886
Poids moléculaire: 385.2 g/mol
Clé InChI: GKHKYZZZPNMHKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide, also known as the compound BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the activity of bromodomains, which are epigenetic readers that play a crucial role in gene expression.

Mécanisme D'action

BRD0705 exerts its inhibitory effect on bromodomains by binding to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide acetyl-lysine binding pocket of 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide protein. This prevents 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide interaction of bromodomains with acetylated histones, which are crucial for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide regulation of gene expression. The inhibition of bromodomain activity by BRD0705 leads to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide downregulation of genes involved in various disease pathways.
Biochemical and Physiological Effects:
BRD0705 has been shown to exhibit potent inhibitory activity against several bromodomain-containing proteins, including BRD2, BRD3, and BRD4. The compound has also been shown to induce apoptosis in cancer cells and inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide proliferation of cancer cells. In addition, BRD0705 has been shown to reduce inflammation in preclinical models of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide main advantages of BRD0705 is its high potency and selectivity for bromodomains. This makes it an ideal tool for studying 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide role of bromodomains in gene regulation and disease pathways. However, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide study of BRD0705. One area of research is 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide development of more potent and selective inhibitors of bromodomains. Ano5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamider area of research is 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide identification of new disease pathways that can be targeted by bromodomain inhibitors. Finally, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide clinical development of BRD0705 and o5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamider bromodomain inhibitors for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide treatment of various diseases is an area of active research.
Conclusion:
In conclusion, BRD0705 is a promising small molecule inhibitor that has gained significant attention in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide scientific community due to its potential 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapeutic applications. The compound has been extensively studied for its ability to inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide activity of bromodomains, which are epigenetic readers that play a crucial role in gene expression. BRD0705 has been shown to exhibit potent inhibitory activity against several bromodomain-containing proteins, induce apoptosis in cancer cells, and reduce inflammation in preclinical models of inflammatory diseases. While 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidere are limitations to 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide use of BRD0705 in certain experimental settings, 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidere are several future directions for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide study of this compound.

Méthodes De Synthèse

The syn5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamidesis of BRD0705 involves 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide reaction of 4-bromophenylboronic acid and 2-carbamoylphenylboronic acid with furan-2-carboxylic acid in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide presence of a palladium catalyst. The reaction is carried out under mild conditions and yields 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide target compound in high purity.

Applications De Recherche Scientifique

BRD0705 has been extensively studied for its potential 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide activity of bromodomains, which are involved in 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide regulation of gene expression. This makes BRD0705 a promising candidate for 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide development of epigenetic 5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamiderapies.

Propriétés

Formule moléculaire

C18H13BrN2O3

Poids moléculaire

385.2 g/mol

Nom IUPAC

5-(4-bromophenyl)-N-(2-carbamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H13BrN2O3/c19-12-7-5-11(6-8-12)15-9-10-16(24-15)18(23)21-14-4-2-1-3-13(14)17(20)22/h1-10H,(H2,20,22)(H,21,23)

Clé InChI

GKHKYZZZPNMHKW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

SMILES canonique

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.